molecular formula C11H22N2O B14466422 2-Octylaziridine-1-carboxamide CAS No. 66225-90-9

2-Octylaziridine-1-carboxamide

Cat. No.: B14466422
CAS No.: 66225-90-9
M. Wt: 198.31 g/mol
InChI Key: ZOKUCZVOXHATIM-UHFFFAOYSA-N
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Description

2-Octylaziridine-1-carboxamide is a heterocyclic compound featuring a strained three-membered aziridine ring (comprising two carbons and one nitrogen atom) with a carboxamide (-CONH₂) group at position 1 and a linear octyl chain (-C₈H₁₇) at position 2. The aziridine ring’s inherent strain (bond angles of ~60°) makes it highly reactive, particularly in nucleophilic and alkylation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octylaziridine-1-carboxamide typically involves the cyclization of 1,2-amino alcohols or 1,2-azido alcohols. One common method is the addition of nitrenes to alkenes, which can be catalyzed by transition metals such as ruthenium. Another approach involves the Darzens reaction, where an α-halo ester reacts with an aldehyde in the presence of a base to form an aziridine ring .

Industrial Production Methods

Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures. The Wenker synthesis is another method, where aminoethanol is converted to its sulfate ester, which then undergoes base-induced sulfate elimination to form the aziridine ring .

Chemical Reactions Analysis

Types of Reactions

2-Octylaziridine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.

    Reduction: Reduction of the aziridine ring can lead to the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of different products.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aziridine N-oxides, primary and secondary amines, and various substituted aziridines depending on the nucleophile used .

Scientific Research Applications

2-Octylaziridine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Octylaziridine-1-carboxamide involves the high reactivity of the aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in biological systems to alkylate DNA and proteins, which can disrupt cellular processes and lead to cell death, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 2-Octylaziridine-1-carboxamide with analogous compounds:

Compound Core Ring Substituents Key Bond Lengths (Å) Reactivity/Stability
This compound Aziridine (3-membered) Octyl (C₈H₁₇), Carboxamide Hypothetical: C-N ≈ 1.47 (aziridine) High ring strain → Reactivity in alkylation or polymerization
1-Oxoisoindoline-2-carboxamide Isoindoline (6-membered) Phenyl (C₆H₅), Carboxamide Aromatic C-C: 1.379–1.392; C=O: 1.223 Planar structure with intramolecular H-bonding → Stable crystalline form
Penicillin derivatives Beta-lactam (4-membered) Thiazolidine, Carboxylic acid C-N (beta-lactam): ~1.34; C=O: ~1.21 High ring strain → Targets bacterial cell wall synthesis

Key Observations :

  • Ring Strain : The aziridine ring in this compound exhibits greater angular strain (bond angle ~60°) compared to isoindoline (120° in aromatic rings) and beta-lactam (~90°). This strain enhances reactivity, making it a candidate for alkylation or crosslinking applications.
  • Substituent Effects : The octyl chain increases hydrophobicity, contrasting with the phenyl group in 1-Oxoisoindoline-2-carboxamide, which enhances π-π stacking in crystals . Beta-lactams like penicillin prioritize polar groups (e.g., carboxylic acid) for target binding .

Research Findings and Limitations

  • Crystallography : 1-Oxoisoindoline-2-carboxamide exhibits intramolecular H-bonding (N–H···O), stabilizing its planar conformation . Similar interactions in this compound could influence its solid-state behavior but remain unstudied.
  • Thermal Stability : Isoindoline derivatives decompose near 493 K , whereas aziridines may decompose at lower temperatures due to ring strain.
  • Pharmacological Gaps: No direct in vivo data exists for this compound; its toxicity profile and metabolic pathways require empirical validation.

Properties

CAS No.

66225-90-9

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

2-octylaziridine-1-carboxamide

InChI

InChI=1S/C11H22N2O/c1-2-3-4-5-6-7-8-10-9-13(10)11(12)14/h10H,2-9H2,1H3,(H2,12,14)

InChI Key

ZOKUCZVOXHATIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CN1C(=O)N

Origin of Product

United States

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